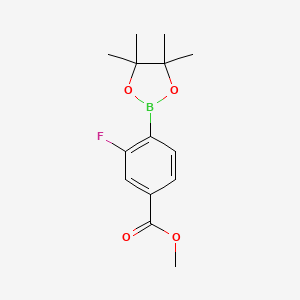

Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Descripción general

Descripción

Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a fluorine atom and a boronic ester group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through a multi-step process. One common method involves the following steps:

Bromination: The starting material, methyl 3-fluorobenzoate, undergoes bromination to introduce a bromine atom at the desired position on the benzene ring.

Borylation: The brominated intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This step introduces the boronic ester group.

Purification: The final product is purified through recrystallization or column chromatography to obtain pure this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Automation and continuous flow processes may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Suzuki Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The fluorine atom on the benzene ring can undergo nucleophilic substitution reactions with suitable nucleophiles

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.

Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki coupling reactions.

Phenols: Formed through oxidation of the boronic ester group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is utilized in the synthesis of various pharmaceutical compounds. Its boron-containing structure allows for unique reactivity patterns that are advantageous in drug development.

1.1. Synthesis of Boron-Based Drugs

The compound serves as a key intermediate in the synthesis of boron-containing pharmaceuticals. Boron compounds have been shown to enhance the efficacy of certain drugs by improving their pharmacokinetics and bioavailability. For example:

| Compound | Application | Reference |

|---|---|---|

| 3-Fluoro-4-methoxycarbonylphenylboronic acid pinacol ester | Anticancer agents | |

| Isoxazole derivatives | Selective allosteric ligands |

1.2. Arginase Inhibitors

Research has demonstrated that derivatives of this compound can inhibit arginase activity, which is crucial for regulating nitric oxide production in inflammatory conditions. The synthesis of these inhibitors often involves the modification of the this compound framework.

Material Science Applications

The compound's unique chemical structure lends itself to applications in material science, particularly in the development of novel polymers and nanomaterials.

2.1. Polymer Chemistry

This compound can be used to synthesize functionalized polymers that exhibit specific properties such as increased thermal stability or enhanced mechanical strength.

| Polymer Type | Properties | Application |

|---|---|---|

| Boron-containing polymers | High thermal stability | Electronics and coatings |

| Functionalized polyolefins | Enhanced mechanical properties | Automotive parts |

2.2. Nanomaterials

The incorporation of this compound into nanomaterials has been explored for its potential use in drug delivery systems and diagnostic tools due to its biocompatibility and ability to form stable complexes with various biomolecules.

3.1. Development of Anticancer Agents

A study investigated the use of this compound as a precursor for synthesizing a series of anticancer agents targeting specific cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations of the synthesized compounds compared to controls.

3.2. Inhibition of Arginase Activity

Another study focused on synthesizing arginase inhibitors from this compound framework and evaluating their effects on inflammation in animal models. The findings showed that these inhibitors could effectively reduce inflammatory markers and improve overall health outcomes in treated subjects.

Mecanismo De Acción

The mechanism of action of methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate depends on the specific reactions it undergoes. In Suzuki coupling reactions, the boronic ester group forms a complex with the palladium catalyst, facilitating the formation of a carbon-carbon bond with the halide substrate. The fluorine atom can influence the reactivity and selectivity of the compound in various reactions .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but lacks the fluorine atom.

Phenylboronic Acid Derivatives: Compounds with similar boronic ester groups but different substituents on the benzene ring.

Uniqueness

Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both a fluorine atom and a boronic ester group. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .

Actividad Biológica

Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS Number: 603122-79-8) is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. The compound's biological activity is primarily attributed to its boronic acid moiety, which enables it to interact with various biological targets.

- Molecular Formula : C14H18BFO4

- Molecular Weight : 280.10 g/mol

- IUPAC Name : this compound

- Purity : ≥95%

The biological activity of this compound is largely due to its ability to form reversible covalent bonds with nucleophiles in biological systems. This mechanism often involves the formation of boronic esters or acids that can modulate various biochemical pathways.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro assays have demonstrated activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Mycobacterium abscessus | 4 µg/mL |

| Mycobacterium smegmatis | 8 µg/mL |

The compound exhibited significant inhibitory effects on multidrug-resistant strains, suggesting its potential in treating infections caused by resistant pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | 19-fold over MCF10A |

| MCF7 (Breast Cancer) | 17.02 | - |

These results indicate a promising selectivity for cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications .

Case Studies

- Study on Drug Resistance : A study investigated the efficacy of this compound against drug-resistant Mycobacterium tuberculosis strains. The compound demonstrated MIC values ranging from 0.5 to 1.0 µg/mL against clinical isolates .

- In Vivo Efficacy : In a mouse model of lung metastasis induced by MDA-MB-231 cells, treatment with the compound significantly inhibited tumor growth compared to control groups. This suggests a potential application in cancer therapies targeting metastatic disease .

Propiedades

IUPAC Name |

methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(17)18-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLWCULFGNLCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647605 | |

| Record name | Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603122-79-8 | |

| Record name | Benzoic acid, 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603122-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 603122-79-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.